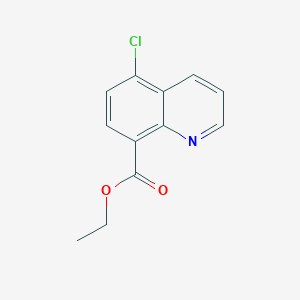

Ethyl 5-chloroquinoline-8-carboxylate

Description

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

ethyl 5-chloroquinoline-8-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |

InChI Key |

JZTVOLWGSHKVNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Chloroquinoline 8 Carboxylate and Analogous Chlorinated Quinoline Carboxylates

Classical and Named Reactions in Quinoline (B57606) Synthesis Relevant to Carboxylate Derivatives

Several named reactions have been fundamental in the construction of the quinoline ring system. While some of these methods directly yield quinoline carboxylates, others can be adapted to produce these valuable compounds.

Skraup Reaction and Modern Adaptations

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. wikipedia.orgnumberanalytics.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to acrolein, cyclization, and finally oxidation to form the quinoline ring. numberanalytics.com

While the traditional Skraup reaction is known for its often violent nature, modern adaptations have focused on improving safety and yields. wikipedia.org For instance, conducting the reaction in the presence of ferrous sulfate (B86663) can moderate its exothermic character. wikipedia.org Arsenic acid has also been used as a milder oxidizing agent than nitrobenzene. wikipedia.org

To synthesize quinoline carboxylates using a Skraup-type approach, a modified starting material is required. For example, a substituted aniline bearing a carboxylate group could be employed. However, the harsh acidic conditions of the Skraup reaction can lead to the hydrolysis of the ester. A more viable approach is to use a glycerol derivative that would introduce the carboxylate functionality during the cyclization process.

Recent modifications to the Skraup reaction have focused on greener and more efficient conditions. Some have explored the use of glycerol as a green solvent and catalyst, sometimes in combination with pressure tubes to enhance reaction rates and yields. researchgate.net Another improvement involves applying pressure during the reaction sequence, which can reduce the amount of acid required. google.com

| Reactants | Catalyst/Reagent | Product | Key Features |

| Aniline, Glycerol | Sulfuric Acid, Nitrobenzene | Quinoline | Classic, often vigorous reaction. wikipedia.org |

| Aniline, Glycerol | Sulfuric Acid, Arsenic Acid | Quinoline | Milder oxidation than nitrobenzene. wikipedia.org |

| Aniline, Glycerol | Sulfuric Acid, Ferrous Sulfate | Quinoline | Moderates reaction vigor. wikipedia.org |

| Ortho-Aminophenol, Glycerol | Anhydrous Cupric Sulfate, Calcium Oxide | 8-Hydroxyquinoline (B1678124) | Improved yield and reaction rate. google.com |

| Aniline, α,β-Unsaturated Aldehyde | High-boiling mineral oil | Quinolines | Yields ranging from 45% to 76%. google.com |

Doebner-von Miller Reaction and Scope

The Doebner-von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This method, introduced in 1881, allows for the synthesis of a wider range of substituted quinolines. nih.govclockss.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

A significant challenge in the Doebner-von Miller reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under acidic conditions, leading to lower yields. nih.govclockss.org To address this, a "two-phase" reaction system has been developed, which helps to minimize polymerization. clockss.org More recently, the use of recyclable, non-toxic catalysts like Ag(I)-exchanged Montmorillonite K10 has been shown to be effective under solvent-free conditions, providing good to excellent yields. clockss.org

For the synthesis of quinoline carboxylates, an α,β-unsaturated ketoester can be employed. A notable variation involves the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA), which surprisingly yields 2-carboxy-4-arylquinolines, a reversal of the typical regiochemistry. acs.org This is proposed to occur via a 1,2-addition of the aniline to the ketoester, followed by cyclization and oxidation. acs.org

| Starting Materials | Catalyst/Conditions | Product Type |

| Aniline, α,β-Unsaturated Aldehyde/Ketone | Lewis/Brønsted Acids | Substituted Quinolines wikipedia.org |

| Aniline, α,β-Unsaturated Aldehyde | Ag(I)-exchanged Montmorillonite K10, Solvent-free | Substituted Quinolines clockss.org |

| Aniline, γ-Aryl-β,γ-unsaturated α-ketoester | Refluxing TFA | 2-Carboxy-4-arylquinolines acs.org |

| Aniline, Aldehyde, Pyruvic Acid | - | 2-Substituted quinoline-4-carboxylic acids nih.gov |

Friedländer Annulation for Substituted Quinolines

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) to form a quinoline. wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases, or even proceed by simply heating the reactants. researchgate.netjk-sci.com

A key advantage of the Friedländer synthesis is its versatility in producing polysubstituted quinolines. nih.gov However, a major limitation is the often-limited availability of the required 2-aminoaryl aldehyde or ketone starting materials. researchgate.net To circumvent this, a modification involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) with iron in acetic acid in the presence of the active methylene (B1212753) compound. researchgate.net

For the synthesis of ethyl 5-chloroquinoline-8-carboxylate, a potential route would involve the reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with a β-ketoester such as ethyl acetoacetate. The reaction would proceed via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to yield the desired quinoline carboxylate. wikipedia.org

Modern variations of the Friedländer synthesis have explored the use of various catalysts to improve efficiency and mildness of reaction conditions, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Microwave irradiation has also been employed to accelerate the reaction. jk-sci.com

| Reactants | Catalyst/Conditions | Product |

| 2-Aminobenzaldehyde, Acetaldehyde | Sodium Hydroxide (B78521) | Quinoline researchgate.net |

| 2-Aminoaryl Ketone, α-Methylene Ketone | Acid or Base, Solvent-free or Reflux | Polysubstituted Quinolines jk-sci.comnih.gov |

| Resin-bound Imine, Ketones | Piperidine, Refluxing Ethanol (B145695) | Substituted Quinolines nih.gov |

Pfitzinger Reaction for Quinoline Carboxylic Acids and Esters

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to an isatoic acid, which then condenses with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

To obtain an ester derivative like this compound, a subsequent esterification step would be necessary after the initial Pfitzinger synthesis of the corresponding carboxylic acid. A variation of this reaction, known as the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Pfitzinger reaction is particularly useful for synthesizing quinoline carboxylic acids that are otherwise difficult to obtain. For instance, it has been used in the synthesis of hetero-ring annelated quinoline carboxylic acid derivatives. asianpubs.org

| Reactants | Conditions | Product |

| Isatin, Carbonyl Compound | Base (e.g., Potassium Hydroxide) | Quinoline-4-carboxylic acid wikipedia.org |

| N-Acyl Isatin, Base | - | 2-Hydroxy-quinoline-4-carboxylic acid wikipedia.org |

| Isatin, Ketone | Alkali | Quinoline carboxylic acid derivative asianpubs.org |

Conrad-Limpach and Combes Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org At lower temperatures (around room temperature), the reaction favors the formation of a β-aminoacrylate (the kinetic product) through attack at the ester group. wikipedia.org At higher temperatures (around 250 °C), the reaction proceeds via attack at the keto group to form a Schiff base, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve the yields of the cyclized product. wikipedia.orgmdpi.com

The Combes quinoline synthesis is similar but uses a β-diketone instead of a β-ketoester, leading to the formation of 2,4-substituted quinolines. wikipedia.orgwikiwand.com The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates the ring closure of an intermediate Schiff base. wikipedia.orgwikiwand.com Modified procedures have utilized polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as effective dehydrating agents. wikipedia.org

For the synthesis of chlorinated quinoline carboxylates, a substituted aniline like 3-chloroaniline (B41212) could be reacted with a β-ketoester in a Conrad-Limpach fashion. The regioselectivity of the cyclization would be a key consideration.

| Reaction | Reactants | Conditions | Product |

| Conrad-Limpach | Aniline, β-Ketoester | High Temperature (~250 °C) | 4-Hydroxyquinoline wikipedia.org |

| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Substituted Quinoline wikipedia.orgwikiwand.com |

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can be further converted to other quinoline compounds. mdpi.comwikipedia.org The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes thermal cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta position. wikipedia.org To synthesize a compound like this compound, one would need to start with a suitably substituted aniline. For example, reacting 2-amino-4-chlorobenzoic acid with diethyl ethoxymethylenemalonate could potentially lead to the desired quinoline scaffold, although the reactivity of the starting materials and the regioselectivity of the cyclization would need to be carefully controlled.

Microwave irradiation has been shown to accelerate the Gould-Jacobs reaction, often improving yields and reducing reaction times. ablelab.euwikipedia.org This technique can sometimes allow for the direct formation of the bicyclic quinoline product without the isolation of the acyclic intermediate. wikipedia.org

| Reactants | Conditions | Product |

| Aniline, Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-3-ethoxycarbonylquinoline mdpi.com |

| Aniline derivative, Ethyl ethoxymethylenemalonate | Heat, then Saponification and Decarboxylation | 4-Hydroxyquinoline wikipedia.org |

| 5-Aminoindole, Alkoxymethylenemalonic ester | - | Pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives wikipedia.org |

Knorr and Niementowski Synthesis Approaches

Two of the earliest and most significant methods for quinoline synthesis are the Knorr and Niementowski reactions. These approaches, while historically important, often require high temperatures and strong acids. iipseries.orgwikipedia.orgchempedia.info

The Knorr quinoline synthesis , first described by Ludwig Knorr in 1886, involves the conversion of β-ketoanilides into 2-quinolones (2-hydroxyquinolines) in the presence of a strong acid, typically sulfuric acid. iipseries.orgsynarchive.comdrugfuture.com The reaction proceeds through the cyclization of the anilide intermediate. chempedia.info Variations in reaction conditions, such as the amount of acid, can influence the final product, sometimes leading to the formation of 4-hydroxyquinolines as a competing product. wikipedia.org For instance, benzoylacetanilide forms 2-hydroxyquinoline (B72897) in a large excess of polyphosphoric acid (PPA), but yields 4-hydroxyquinoline when the amount of PPA is limited. wikipedia.org

The Niementowski quinoline synthesis , reported by Stefan von Niementowski in 1894, is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.orgdrugfuture.com The reaction is typically carried out by heating the reactants, often at high temperatures (120–130 °C or even 200 °C), which has made it less popular than other methods. wikipedia.org The mechanism is thought to involve the initial formation of a Schiff base, followed by intramolecular condensation and subsequent ring closure with the loss of water. wikipedia.org

| Synthesis | Reactants | Product | Conditions |

| Knorr Quinoline Synthesis | β-ketoanilides | 2-hydroxyquinolines | Strong acids (e.g., H₂SO₄, PPA) wikipedia.orgsynarchive.com |

| Niementowski Quinoline Synthesis | Anthranilic acids and ketones/aldehydes | 4-hydroxyquinolines | High temperatures (120-200 °C) wikipedia.org |

Contemporary and Sustainable Synthetic Strategies for Quinoline Esters

In response to the limitations of classical methods, significant research has focused on developing more efficient, environmentally friendly, and sustainable strategies for quinoline synthesis. acs.orgresearchgate.nettandfonline.com These modern approaches prioritize green chemistry principles, including the use of alternative energy sources, greener solvents, and recyclable catalysts.

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles has revolutionized the synthesis of quinoline derivatives, aiming to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.nettandfonline.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govbenthamdirect.comacs.org In the context of quinoline synthesis, microwave-assisted protocols have been successfully applied to various classical reactions, including the Friedländer synthesis. nih.gov For example, the reaction of 2-aminophenyl ketone with ketones using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C can produce quinolines in excellent yields in just 5 minutes. nih.gov This is a significant improvement over conventional heating methods which can take several days and result in poor yields. nih.gov The use of microwave irradiation has also been shown to be effective in the synthesis of quinoline-4-carboxylic acids and their esters, with one study reporting the esterification of 2-phenylquinoline-4-carboxylic acid in 10 minutes under microwave irradiation, compared to 22 hours with conventional reflux. tandfonline.com

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Friedländer Synthesis | Several days | ~5 minutes | Significant | nih.gov |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | Comparable to higher | tandfonline.com |

| Synthesis of 2-acetoxyquinoline derivatives | 4 hours | 15-35 minutes | Increased from 40-80% to 60-100% | lew.ro |

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Consequently, solvent-free (neat) reactions and the use of water as a solvent have gained significant traction in quinoline synthesis. wikipedia.orgresearchgate.neteurekalert.org Solvent-free reactions, often carried out under microwave irradiation or with grinding, can lead to high yields, short reaction times, and simplified product isolation. researchgate.net For instance, a solvent-free Friedländer annulation has been developed to prepare quinolines from various dicarbonyl compounds with good to excellent yields (68–98%) at 100 °C. nih.gov

Water, being a non-toxic, non-flammable, and inexpensive solvent, is an attractive medium for organic reactions. eurekalert.org The synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields (88–96%) using water as a green solvent under reflux conditions. nih.gov The unique properties of water, such as its high heat capacity and hydrogen bonding ability, can sometimes enhance reaction rates and selectivity. eurekalert.org

The development of recyclable and heterogeneous catalysts is a major focus in sustainable chemistry, as it simplifies catalyst separation and reuse, reducing waste and cost. acs.orgnih.gov Various solid acid catalysts, including silica-propylsulfonic acid and p-toluenesulfonic acid, have been employed for quinoline synthesis. researchgate.netresearchgate.net

Nanoparticles, with their high surface area-to-volume ratio, often exhibit superior catalytic activity. acs.orgnih.govtaylorfrancis.com A variety of nanoparticles have been utilized in quinoline synthesis, including:

Fe₃O₄ Nanoparticles : These magnetic nanoparticles are easily recoverable using an external magnet. They have been used in the synthesis of polyhydroquinolines and other quinoline derivatives with good to excellent yields (68-98%). nih.gov In some cases, these catalysts can be reused up to five times without a significant loss of activity. nih.gov

CuO Nanoparticles : Nano-sized copper(II) oxide has been used as a recyclable catalyst for the synthesis of quinoline-2,3-dicarboxylates. rsc.org The catalyst is air-stable, inexpensive, and can be recycled up to four times. rsc.org

ZnO/Carbon Nanotubes (CNTs) : These have been used in solvent-free Friedländer condensation reactions, demonstrating good catalytic activity. nih.gov

Aluminum/Tin Nanoparticles : Al₂O₃ nanoparticles have also been explored as catalysts in quinoline synthesis. acs.org

| Catalyst | Reaction Type | Key Advantages | Recyclability | Reference |

| Fe₃O₄ Nanoparticles | Friedländer annulation, four-component condensation | Magnetic, easily separable, high yields | Up to 5 cycles nih.gov | nih.gov |

| Nano CuO | Synthesis of quinoline-2,3-dicarboxylates | Air-stable, inexpensive, good yields | Up to 4 cycles rsc.org | rsc.org |

| ZnO/CNT | Friedländer condensation | Good catalytic activity under solvent-free conditions | Not specified | nih.gov |

| Silica-propylsulfonic acid | Friedländer cyclization | Reusable solid catalyst | Not specified | researchgate.net |

The use of transition metals in catalysis can sometimes lead to product contamination and environmental concerns. As a result, metal-free catalytic systems have gained significant attention. mdpi.comnih.govresearchgate.net Molecular iodine has emerged as a highly efficient, low-cost, and non-toxic catalyst for various organic transformations, including the synthesis of quinolines. organic-chemistry.orgrsc.org It acts as a mild Lewis acid, promoting reactions under gentle conditions. organic-chemistry.orgrsc.org

The Friedländer annulation, a condensation reaction to form quinolines, can be effectively catalyzed by just 1 mol% of molecular iodine in ethanol at room temperature, yielding a wide range of quinoline derivatives with high efficiency and selectivity (yields from 53% to 98%). organic-chemistry.org This method avoids the use of hazardous acids or bases and harsh reaction conditions. rsc.org Iodine can also mediate the oxidative annulation of aniline derivatives to form functionalized quinolines in a solvent-free mechanochemical process. nih.gov Other metal-free approaches include the use of Brønsted acids and radical-promoted cyclizations. mdpi.comnih.gov An electrocatalytic [4 + 2] cycloaddition using a catalytic amount of iodide salt has also been developed, eliminating the need for transition metals and chemical oxidants. acs.org

Multicomponent Reaction (MCR) Approaches to Quinoline Scaffolds

Multicomponent reactions (MCRs) have become a highly efficient and versatile tool in organic synthesis, allowing for the construction of complex molecules like quinolines in a single, convergent step from three or more starting materials. rsc.orgrsc.org This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular architectures. rsc.orgrsc.org

Several named MCRs are employed for the synthesis of the quinoline core, including the Povarov, Gewald, and Ugi reactions. rsc.orgrsc.org For instance, a common MCR strategy involves the reaction of an aniline, an aldehyde, and an activated alkyne or alkene. researchgate.netscielo.br Lewis acids such as Yb(OTf)₃ and FeCl₃ can catalyze the three-component coupling of an aldehyde, an amine, and an alkyne to form the quinoline ring. scielo.br The mechanism often involves the initial formation of an imine from the aniline and aldehyde, which then undergoes a cycloaddition or a related cascade of reactions with the third component to yield the heterocyclic scaffold. scielo.br

The adaptability of MCRs allows for the incorporation of desired functional groups by selecting appropriately substituted starting materials. To synthesize a scaffold for this compound, one could envision using a substituted aniline that already contains a chlorine atom, which would then be incorporated into the final quinoline product. While many MCRs build the new carbocyclic ring onto a pre-existing aniline, strategies that construct the pyridine (B92270) ring are also prevalent. The Doebner-von Miller reaction and its variations, for example, can be considered a type of MCR that can produce quinoline-4-carboxylic acids and their esters. rsc.orgnih.govacs.org

Table 1: Overview of Selected Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Typical Components | Catalyst/Conditions | Key Features |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis or Brønsted Acids (e.g., CSA, Yb(OTf)₃) | Forms substituted tetrahydroquinolines or quinolines via a [4+2] cycloaddition. rsc.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed | A classic method for quinoline synthesis. |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Compound with a methylene group alpha to a carbonyl | Acid or Base Catalysis | Forms the pyridine ring of the quinoline system. |

| Bismuth-Catalyzed MCR | Aromatic Amine, Acetal, Alkyne | Bi(OTf)₃ | A mild, one-pot method yielding quinolines with various functional groups. researchgate.net |

Photochemical and Ultrasound-Promoted Synthesis

Modern energy sources like light and ultrasound offer green and efficient alternatives to traditional thermal heating for promoting chemical reactions.

Photochemical Synthesis: Photochemical methods provide unique pathways for the construction of quinoline rings, often through intramolecular cyclization reactions. rsc.orgrsc.org For example, 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes can undergo photochemical cyclization to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.orgrsc.org Another approach involves the photochemical dearomative para-cycloaddition of quinolines with alkenes, which is enabled by photosensitization of Lewis acid-complexed substrates. nih.gov This method can generate sterically congested and highly functionalized products. nih.gov Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols also provides a route to quinolines at room temperature. organic-chemistry.org These photochemical strategies offer access to complex quinoline structures that may be difficult to obtain through traditional thermal methods.

Ultrasound-Promoted Synthesis: Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reactions and often improving yields and product purity. nih.govrsc.org The benefits of sonochemistry stem from acoustic cavitation, which enhances mass transfer and reaction rates. rsc.org This technique has been successfully applied to the synthesis of various quinoline derivatives, significantly reducing reaction times compared to conventional heating methods. nih.govrsc.orgmdpi.com For instance, the synthesis of hybrid quinoline-imidazole derivatives under ultrasound irradiation showed a dramatic decrease in reaction time from 48–96 hours to just 1–2 hours, with slightly increased yields. rsc.org SnCl₂·2H₂O has been used as a precatalyst for the one-pot, three-component synthesis of 2-substituted quinolines in water under ultrasound irradiation, highlighting a green chemistry approach. nih.gov Similarly, ultrasound has been employed in the click synthesis of novel 7-chloroquinoline (B30040) derivatives. tandfonline.com

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis

| Parameter | Conventional Thermal Heating | Ultrasound Irradiation |

| Reaction Time | Often several hours to days rsc.org | Typically minutes to a few hours rsc.orgmdpi.com |

| Energy Consumption | Higher | Lower rsc.org |

| Yields | Good to excellent | Often comparable or slightly higher rsc.org |

| Environmental Impact | Can require larger amounts of solvents | Promotes greener synthesis, sometimes in aqueous media nih.govnih.gov |

Strategic Approaches for Introducing Chloro and Ester Functionalities

The synthesis of this compound requires the specific placement of a chlorine atom at the C5 position and an ethyl carboxylate group at the C8 position. This can be achieved either by assembling the ring from pre-functionalized precursors or by functionalizing the pre-formed quinoline scaffold.

Regioselective Halogenation Strategies on the Quinoline Ring

Achieving regioselective halogenation of the quinoline ring is a critical step. Direct electrophilic halogenation of quinoline is often complex and can lead to mixtures of products. Modern methods, however, offer precise control.

A metal-free, operationally simple method for the regioselective C5-halogenation of 8-substituted quinolines has been developed. rsc.orgrsc.org This approach uses trihaloisocyanuric acids as an atom-economical halogen source and proceeds at room temperature under aerobic conditions. rsc.org The directing-group ability of a substituent at the C8 position (such as an amide or ester) guides the halogen to the C5 position with excellent regioselectivity. rsc.org This strategy is compatible with a wide range of functional groups. rsc.orgrsc.org

Alternatively, base-controlled regioselective functionalization of chloro-substituted quinolines can be achieved through selective metalation. nih.govacs.org The use of different metal amides (lithium, magnesium, or zinc amides) can direct functionalization to different positions (C2, C3, or C8) of the quinoline ring. nih.govacs.org While this method is powerful for introducing various electrophiles, its application for direct chlorination would depend on the availability of a suitable electrophilic chlorine source to react with the metalated intermediate.

Esterification and Transesterification Techniques for Carboxylic Acid Precursors

The ethyl ester group in the target molecule is typically introduced by esterification of the corresponding quinoline-8-carboxylic acid. Standard esterification methods, such as Fischer esterification (reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid), are generally effective.

More advanced, one-pot methods can directly yield quinoline esters. An improved Pfitzinger reaction allows for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones, mediated by TMSCl in an alcohol solvent. thieme-connect.com Another efficient, one-step procedure involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester and SnCl₂·2H₂O in refluxing ethanol to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. acs.org Furthermore, a Doebner hydrogen-transfer reaction has been shown to produce a quinoline ester when methyl pyruvate (B1213749) is used in place of pyruvic acid in a three-component reaction. nih.govacs.org These methods that directly form the ester during the ring synthesis can be more step-economical.

Synthesis from Related Quinoline Precursors (e.g., 5-chloro-8-hydroxyquinoline)

An alternative route to this compound is to start with a commercially available or readily synthesized precursor like 5-chloro-8-hydroxyquinoline (B194070). The synthesis of this precursor can be achieved through methods like the Skraup or Doebner-von Miller synthesis, for example, by the ring-closing reaction of 4-chloro-2-aminophenol with glycerol. chemicalbook.compatsnap.com

Once 5-chloro-8-hydroxyquinoline is obtained, a multi-step transformation is required to convert the C8-hydroxyl group into an ethyl carboxylate group. This would typically involve:

Protection of the hydroxyl group , if necessary, to prevent side reactions in subsequent steps.

Introduction of a one-carbon unit at the C8 position. This can be challenging and may require methodologies like formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) followed by oxidation, or through metal-catalyzed cross-coupling reactions.

Oxidation of the introduced group (e.g., a formyl or hydroxymethyl group) to a carboxylic acid.

Esterification of the resulting 5-chloroquinoline-8-carboxylic acid with ethanol to yield the final product, this compound.

The hybridization of 5-chloro-8-hydroxyquinoline with other molecules, such as in the Mannich reaction with ciprofloxacin, demonstrates that the core structure is amenable to further functionalization. nih.gov

Reactivity and Chemical Transformations of Ethyl 5 Chloroquinoline 8 Carboxylate

Reactions of the Ester Moiety

The ethyl carboxylate group at the 8-position of the quinoline (B57606) ring is a key site for chemical modification. It can undergo several classical transformations common to esters, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of 5-chloroquinoline-8-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-chloroquinoline-8-carboxylic acid. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

This transformation is a fundamental step in the synthesis of various quinoline derivatives, as the resulting carboxylic acid can be used in a wide range of subsequent reactions. 5-Chloroquinoline-8-carboxylic acid itself is a useful building block for the preparation of acylquinolines. chemicalbook.com

Table 1: General Conditions for Ester Hydrolysis

| Reagents | Solvent | Conditions | Product |

| NaOH or KOH (aq) | Ethanol (B145695)/Water | Reflux | 5-Chloroquinoline-8-carboxylate salt |

| HCl or H₂SO₄ (aq) | Water | Reflux | 5-Chloroquinoline-8-carboxylic acid |

Amidation and Formation of Quinoline-8-carboxamides

The ester group can be converted into an amide through a process called amidation. This can be achieved by reacting ethyl 5-chloroquinoline-8-carboxylate directly with an amine, often at elevated temperatures. However, a more common and efficient method involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid, followed by coupling of the acid with an amine. This coupling is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org

The synthesis of various quinoline-5-carboxamides has been described in the literature, highlighting the utility of this class of compounds as intermediates for pharmacologically active molecules. google.com For example, the synthesis of hybrids of 5-chloro-8-hydroxyquinoline (B194070) has been achieved through amidation reactions, demonstrating the importance of this transformation in medicinal chemistry. nih.gov

Table 2: Representative Amidation Reaction Conditions

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| 5-Chloroquinoline-8-carboxylic acid | Amine (R-NH₂) | DCC | CH₂Cl₂ or DMF | 5-Chloro-N-substituted-quinoline-8-carboxamide |

| 5-Chloroquinoline-8-carboxylic acid | SOCl₂ | Amine (R-NH₂) | Toluene | 5-Chloro-N-substituted-quinoline-8-carboxamide |

Reduction Reactions of the Ester Group

The ester functionality of this compound can be reduced to a primary alcohol, (5-chloroquinolin-8-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. byjus.commasterorganicchemistry.comchemistrysteps.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. byjus.comlibretexts.org

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. chemistrysteps.com For a partial reduction of the ester to the corresponding aldehyde, (5-chloroquinoline-8-carbaldehyde), a more sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), would be required, typically at low temperatures. chemistrysteps.com

Table 3: Conditions for Ester Reduction

| Reagent | Solvent | Product |

| LiAlH₄ | THF or Diethyl Ether | (5-Chloroquinolin-8-yl)methanol |

| DIBAL-H | Toluene or CH₂Cl₂ (-78 °C) | 5-Chloroquinoline-8-carbaldehyde |

Transformations on the Quinoline Core

The quinoline ring system itself is a substrate for a variety of chemical transformations, allowing for further functionalization. The presence of the chloro and ethyl carboxylate substituents significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitutions (Considering the Directing Effects of Substituents)

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. pjsir.org When subjected to strong electrophilic conditions, substitution typically occurs on the benzene ring portion of the molecule. The directing effects of the existing substituents on this compound must be considered:

Chloro Group (at C5): Halogens are deactivating yet ortho, para-directing. Thus, the chloro group directs incoming electrophiles to the C6 and C7 positions.

Ethyl Carboxylate Group (at C8): The ester group is a deactivating, meta-directing group. It directs incoming electrophiles to the C6 position.

Considering these effects, electrophilic substitution is most likely to occur at the C6 position, as it is favored by both substituents. Further substitution is also possible, for instance, nitration of some 2-trifluoromethylchromone derivatives has been shown to yield 6,8-dinitro derivatives. consensus.app Research on the chlorination of quinoline has demonstrated that substitution occurs at the 5- and 8-positions, and that 5-chloroquinoline (B16772) can be further chlorinated to yield 5,8-dichloroquinoline. pjsir.org

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the C5 position can be replaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. The quinoline ring, being electron-deficient, is activated towards this type of reaction, particularly at positions ortho and para to the ring nitrogen (C2 and C4). While C5 is not as activated as C2 or C4, substitution can still occur under appropriate conditions. Reactions of other chloroquinolines with various nucleophiles, such as amines and thiols, have been reported, suggesting that this compound could undergo similar transformations to introduce new functional groups at the C5 position. researchgate.netmdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) for Further Functionalization of the Quinoline Skeleton

The chlorine atom at the C5 position serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmt.comorganic-chemistry.orgfishersci.co.uklibretexts.org this compound can act as the halide partner in this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these substrates. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgpearson.comorganic-chemistry.org this compound can be used as the aryl halide component, reacting with various alkenes to append a vinyl group at the C5 position. The regioselectivity and stereoselectivity of the Heck reaction are generally high. organic-chemistry.org Pendant carboxylic acids have been shown to act as directing groups in some Heck reactions, potentially influencing the outcome of such a transformation on this substrate. nih.govchemrxiv.org

Table 4: General Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |

| Suzuki | Arylboronic acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | Ethyl 5-arylquinoline-8-carboxylate |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Ethyl 5-(alkenyl)quinoline-8-carboxylate |

Derivatization at Peripheral Positions of the Quinoline Ring

The quinoline ring system is generally resistant to electrophilic substitution compared to its carbocyclic analog, naphthalene, due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution is possible and typically occurs on the benzene ring portion, favoring positions 5 and 8. numberanalytics.compharmaguideline.comyoutube.comquimicaorganica.org In the case of this compound, these positions are already substituted. The presence of a deactivating chloro group at C5 and an electron-withdrawing carboxylate group at C8 further deactivates the ring towards electrophilic attack.

Nucleophilic substitution reactions are more common for quinolines, especially at the 2- and 4-positions of the pyridine (B92270) ring. youtube.com The chloro-substituent at the C5 position is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions.

The ethyl ester at the C8 position offers a primary site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters.

Below is a table summarizing potential derivatization reactions at peripheral positions:

| Reaction Type | Reagents and Conditions | Potential Product |

| Ester Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), heat | 5-chloroquinoline-8-carboxylic acid |

| Transesterification | Alcohol (R'-OH), acid or base catalyst | New ester (e.g., Mthis compound) |

| Aminolysis | Amine (R'-NH₂), heat | 5-chloroquinoline-8-carboxamide |

| Reduction of Ester | Strong reducing agents (e.g., LiAlH₄) | (5-chloroquinolin-8-yl)methanol |

Cycloaddition and Annulation Reactions Leading to Fused Systems

The quinoline ring can participate in cycloaddition and annulation reactions to form more complex, fused heterocyclic systems. These reactions often involve the dearomatization of the quinoline core. researchgate.net

[4+2] Cycloaddition: The quinoline system can act as an azadiene in Diels-Alder type reactions, particularly when activated by electron-withdrawing groups. The reaction typically occurs across the pyridine ring. For instance, [4+2] cycloaddition reactions of quinolines with dienophiles like alkenes or alkynes can lead to the formation of polycyclic structures. nih.govacs.orgcombichemistry.comtandfonline.com While specific examples involving this compound are not prevalent, its electron-deficient nature suggests it could be a substrate for such transformations.

[3+2] Annulation: Quinolines can also undergo [3+2] annulation reactions with three-atom components, such as donor-acceptor cyclopropanes, to form five-membered rings fused to the quinoline scaffold. researchgate.net These reactions often require Lewis acid catalysis to activate the quinoline system.

Oxidative Annulation: Modern synthetic methods include oxidative annulation strategies to build quinoline skeletons or to further functionalize them. mdpi.com These methods often involve transition-metal catalysis and can create fused systems under oxidative conditions.

The following table outlines general types of cycloaddition and annulation reactions applicable to quinoline derivatives:

| Reaction Type | Reactant Partner | Catalyst/Conditions | Resulting Fused System |

| [4+2] Cycloaddition | Alkenes, Alkynes | Lewis Acid, Heat | Fused polycyclic systems |

| [3+2] Annulation | Donor-Acceptor Cyclopropanes | Lewis Acid (e.g., Yb(OTf)₃) | Fused five-membered rings |

| Photochemical Cycloaddition | Alkenes | Light, Photosensitizer | Fused 2D/3D ring systems researchgate.netnih.gov |

| Friedländer Annulation | 2-aminobenzaldehydes/ketones with active methylene (B1212753) compounds | Acid or base catalyst | Substituted quinolines nih.gov |

Coordination Chemistry: Role of the Quinoline-8-carboxylate Ligand in Metal Complexes

Upon hydrolysis of the ethyl ester, this compound is converted to 5-chloroquinoline-8-carboxylic acid. The resulting carboxylate anion, 5-chloroquinoline-8-carboxylate, can act as a versatile ligand in coordination chemistry. It is structurally related to the well-studied 8-hydroxyquinoline (B1678124) (oxine) ligand. nih.govnih.gov

The quinoline-8-carboxylate ligand is a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring with the metal ion.

The coordination of this ligand can lead to the formation of various metal complexes, including discrete mononuclear or polynuclear species, as well as extended structures like coordination polymers or metal-organic frameworks (MOFs). nih.govnih.gov The properties of the resulting metal complexes, such as their geometry, stability, and photophysical characteristics, are influenced by the nature of the metal ion, the presence of other ligands, and the stoichiometry of the reaction. For example, complexes with trivalent metal ions like Al(III), Ga(III), and In(III) have been studied with similar quinoline-based ligands, often resulting in complexes with a 1:3 metal-to-ligand ratio and octahedral geometry. researchgate.net

The table below provides examples of metal complexes that could be formed with the quinoline-8-carboxylate ligand.

| Metal Ion | Potential Complex Stoichiometry (Metal:Ligand) | Potential Geometry | Potential Properties |

| Cu(II) | 1:1, 1:2 | Square planar, Octahedral | Paramagnetic, Potential catalytic activity |

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral | Diamagnetic, Luminescent nih.gov |

| Al(III) | 1:3 | Octahedral | Diamagnetic, Fluorescent |

| Cr(III) | 1:3 | Octahedral | Paramagnetic, Stable nih.govnih.gov |

| Lanthanides (Ln³⁺) | Various | High coordination numbers | Luminescent, Magnetic nih.gov |

Application of Ethyl 5 Chloroquinoline 8 Carboxylate As a Chemical Intermediate and Building Block

Design and Construction of Complex Heterocyclic Systems

The distinct reactivity of its functional groups makes ethyl 5-chloroquinoline-8-carboxylate an excellent starting material for assembling complex heterocyclic systems. The chlorine atom on the quinoline (B57606) ring can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new substituents and build upon the core structure. This substitution is a key step in linking the quinoline scaffold to other heterocyclic rings.

Furthermore, the ethyl carboxylate group can be readily transformed. For instance, hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation through coupling with various amines, including those that are part of another heterocyclic structure. This strategy is analogous to methods used for preparing hybrids of 8-hydroxyquinoline (B1678124) and ciprofloxacin. nih.gov The ester can also undergo reactions with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, a common precursor for synthesizing five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov This dual reactivity allows chemists to design multi-step synthetic routes where both the C5 and C8 positions are sequentially modified to construct elaborate, multi-ring systems with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Quinoline-Based Polycycles

Beyond linking to other heterocycles, this compound is a precursor for creating advanced polycyclic compounds where new rings are fused directly onto the quinoline framework. Synthetic strategies can be designed to promote intramolecular cyclization reactions, leading to rigid, complex polycyclic aromatic systems.

A common approach involves a multi-step process:

Nucleophilic Substitution: The chlorine at C5 is first substituted with a carefully chosen nucleophile that contains an additional reactive functional group.

Modification of the Ester: The ester at C8 is converted into a different functional group, for example, by reduction to an alcohol or conversion to an amide.

Intramolecular Cyclization: The two newly introduced or modified groups are then induced to react with each other or with another position on the quinoline ring, forming a new fused ring.

This principle is demonstrated in the broader field of quinoline chemistry, where substituted chloroquinolines are used to create novel polyhydroquinoline systems through base-mediated reactions. nih.gov Such rigid, polycyclic scaffolds are of significant interest in the development of new functional materials and biologically active molecules.

Role in the Synthesis of Diversified Chemical Libraries

The orthogonal reactivity of the chloro and ester groups makes this compound an ideal scaffold for combinatorial chemistry and the generation of diversified chemical libraries. By systematically reacting the core molecule with different sets of building blocks at its two reactive sites, a large number of distinct compounds can be synthesized efficiently. This approach is crucial for high-throughput screening and drug discovery programs.

A typical library synthesis would involve a two-dimensional matrix approach. In the first step, the parent compound is reacted with a diverse set of amines (R¹-NH₂) to create a series of 5-aminoquinoline (B19350) derivatives via nucleophilic aromatic substitution. In the second step, the ester group of each of these intermediates is hydrolyzed to the carboxylic acid, which is then coupled with a different set of amines or alcohols (R²-NH₂ or R²-OH) to form a matrix of amides or esters. This strategy has been effectively used with other chloroquinoline isomers to produce novel analogues of known drugs. scholaris.ca

Table 1: Illustrative Scheme for a Diversified Chemical Library from this compound

| Step 1: Substitution at C5 | Intermediate Product | Step 2: Amide Coupling at C8 (after hydrolysis) | Final Product |

| Reagent: Aniline (B41778) | Ethyl 5-(phenylamino)quinoline-8-carboxylate | Reagent: Benzylamine | N-benzyl-5-(phenylamino)quinoline-8-carboxamide |

| Reagent: Aniline | Ethyl 5-(phenylamino)quinoline-8-carboxylate | Reagent: Piperidine | (5-(phenylamino)quinolin-8-yl)(piperidin-1-yl)methanone |

| Reagent: Morpholine | Ethyl 5-morpholinoquinoline-8-carboxylate | Reagent: Benzylamine | N-benzyl-5-morpholinoquinoline-8-carboxamide |

| Reagent: Morpholine | Ethyl 5-morpholinoquinoline-8-carboxylate | Reagent: Piperidine | (5-morpholinoquinolin-8-yl)(piperidin-1-yl)methanone |

Intermediate in the Development of Catalytic Systems

The quinoline framework, particularly when functionalized with coordinating groups, is a well-established ligand scaffold in coordination chemistry and catalysis. This compound serves as an important intermediate in this area. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as coordination sites to chelate metal ions. nih.govresearchgate.net

Derivatives of quinoline-8-carboxylic acid are known to form stable complexes with various transition metals, including cobalt(II) and nickel(II), creating organometallic compounds with potential catalytic activity. nih.govresearchgate.net The synthesis of these catalysts often begins with an ester like this compound. The ester is typically hydrolyzed to the free carboxylic acid, which is then reacted with a metal salt to form the desired metal complex. The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituent at the C5 position, demonstrating the role of the initial intermediate in catalyst design. Additionally, related compounds like mthis compound have been identified as catalysts for certain organic reactions, such as the synthesis of esters. cymitquimica.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of quinoline derivatives. These methods provide insights into the molecule's structure, electronic landscape, and reactivity.

The molecular structure of quinoline esters is characterized by the planar quinoline ring system and the attached ester group. In analogous compounds like ethyl 3,7-dichloroquinoline-8-carboxylate, X-ray crystallography reveals that the quinoline unit is essentially planar. nih.gov The ethyl carboxylate group, however, may exhibit rotational freedom, leading to different conformations. For instance, in ethyl 3,7-dichloroquinoline-8-carboxylate, the plane of the ester group is nearly perpendicular to the quinoline ring, with a dihedral angle of approximately 86.6°. nih.gov In contrast, for ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, this dihedral angle is much smaller, at 18.99°. nih.govresearchgate.net This suggests that the orientation of the ethyl carboxylate group in this compound is influenced by the steric and electronic effects of the substituents on the quinoline core.

| Compound | Dihedral Angle (Quinoline Ring vs. Ester Plane) | Reference |

|---|---|---|

| Ethyl 3,7-dichloroquinoline-8-carboxylate | 86.6° | nih.gov |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | 18.99° | nih.govresearchgate.net |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | 54.97° | researchgate.net |

Quantum chemical calculations can predict sites of reactivity. Electrostatic potential maps, for example, visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the nitrogen atom of the quinoline ring is an expected site for protonation or hydrogen bonding. The carbonyl oxygen of the ester group also represents a nucleophilic center. Electrophilic attack is likely favored at specific carbon positions on the quinoline ring, influenced by the directing effects of the existing substituents.

Mechanistic studies of reactions involving quinolines, such as nucleophilic aromatic substitution or metal-catalyzed C-H activation, can be elucidated using DFT. acs.org These calculations help map the energy profiles of reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed understanding of the reaction mechanism. For instance, the presence of a chloro-substituent can influence the regioselectivity of C-H bond activation on the quinoline ring. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the spatial arrangements of its atoms, particularly the rotation around the single bonds connecting the ester group to the quinoline ring. The C-O-C-C torsion angle of the ethyl group is a key parameter; in similar structures, it often adopts a trans conformation. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules over time. nih.govnih.gov For a compound like this compound, MD simulations can be used to:

Assess the stability of different conformers in various solvent environments.

Simulate the flexibility of the molecule, particularly the movement of the ethyl ester chain.

Study the stability of complexes formed between the quinoline derivative and a target protein or receptor in molecular docking studies.

Analyze how intermolecular interactions, such as hydrogen bonds with solvent molecules, persist or change over time.

In studies of other quinoline derivatives as potential enzyme inhibitors, MD simulations have been crucial for understanding the dynamic behavior of the ligand within the binding site and for calculating binding free energies. nih.govnih.gov

Intermolecular Interactions Analysis

The crystal packing and solution behavior of this compound are governed by a variety of non-covalent intermolecular interactions. Analysis of crystal structures of analogous compounds provides clear evidence for these forces.

Hydrogen Bonding: While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. Weak C-H···N and C-H···O hydrogen bonds are commonly observed in the crystal structures of related quinoline carboxylates, linking molecules into larger networks. nih.govnih.govresearchgate.net The quinoline nitrogen and the ester's carbonyl oxygen are the primary acceptor sites. nih.gov

π-Stacking: The planar aromatic quinoline system is highly conducive to π-π stacking interactions. nih.govrsc.org In the crystal structures of ethyl 3,7-dichloroquinoline-8-carboxylate and ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, significant π-π stacking is observed between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances typically in the range of 3.6 to 3.8 Å. nih.govnih.gov These interactions are a major stabilizing force in the solid state.

Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding. mdpi.com This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. nih.gov In the crystal structure of (5-chloroquinolin-8-yl)-2-fluorobenzoate, a related compound, halogen-halogen interactions (Cl···F) and C-H···X (where X is a halogen) bonds are observed, acting as structure-directing forces. mdpi.com The ability of chlorine to form such bonds can be critical in molecular recognition and crystal engineering. nih.govrsc.org

| Interaction Type | Description | Typical Distance/Geometry | Reference |

|---|---|---|---|

| π-π Stacking | Interaction between parallel aromatic quinoline rings of adjacent molecules. | Centroid-centroid distance: 3.6 - 4.2 Å | nih.govnih.gov |

| C-H···N Hydrogen Bond | A weak hydrogen bond between an aromatic C-H and the quinoline nitrogen. | - | nih.govresearchgate.net |

| C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H group and the ester's carbonyl oxygen. | Distance: ~3.0 - 3.5 Å | |

| Halogen Bond (C-Cl···X) | Directional interaction involving the chlorine atom's σ-hole and a nucleophile (X). | Highly directional, distance varies. | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies Focused on Chemical Interactions

QSAR and molecular docking are computational techniques used to correlate a compound's structure with its chemical or biological activity and to predict its binding mode with a molecular target, respectively.

QSAR models for quinoline derivatives have been developed to understand their antimicrobial activities. researchgate.netnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with observed activity. For this compound, relevant descriptors would include the HOMO-LUMO gap, dipole moment, molecular volume, and parameters describing hydrophobicity (logP).

Molecular docking studies simulate the interaction of a ligand with a receptor's binding site. nih.govnih.gov For quinoline derivatives, targets often include bacterial enzymes like DNA gyrase or topoisomerase. researchgate.netnih.gov A docking study of this compound would predict its preferred binding orientation and affinity, identifying key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) with amino acid residues. Such studies are essential for rational drug design and for understanding the molecular basis of a compound's potential biological effects. researchgate.net

The chemical reactivity of this compound is dictated by the interplay of its structural features:

Quinoline Core: The fundamental aromatic, heterocyclic scaffold.

Chloro Substituent (C5): As an electron-withdrawing group, the chlorine atom deactivates the benzene part of the ring system towards electrophilic substitution but activates it for nucleophilic substitution. Its position and ability to form halogen bonds are critical for directing intermolecular interactions. mdpi.com

Ethyl Carboxylate Group (C8): This group is also electron-withdrawing, further influencing the electronic properties of the quinoline ring. Its steric bulk can affect the accessibility of nearby sites, and its carbonyl oxygen is a key hydrogen bond acceptor.

QSAR studies on other chlorinated quinolines have shown that the position and nature of halogen substituents significantly impact activity. nih.gov For example, in a study of quinolinone-based compounds, the substitution with electron-withdrawing groups like Cl and Br increased biological activity, which was attributed to factors like increased molecular volume and reduced electronegativity that favored target interaction. nih.gov Therefore, the specific placement of the chloro and ester groups on the quinoline scaffold of this compound defines its unique electronic and steric profile, which in turn governs its reactivity and interaction patterns.

Computational and Theoretical Investigations of Chlorinated Quinoline Esters

Understanding Binding Affinities in Model Chemical Systems

Computational and theoretical methods, particularly molecular docking and quantum chemical calculations, have become indispensable tools for predicting and understanding the binding affinities of small molecules with biological targets. In the context of chlorinated quinoline (B57606) esters, these studies provide valuable insights into the non-covalent interactions that govern the formation of ligand-receptor complexes. While specific binding affinity data for Ethyl 5-chloroquinoline-8-carboxylate is not extensively available in the public domain, analysis of closely related chlorinated quinoline derivatives in model chemical systems can elucidate the fundamental principles of their interactions.

Research on various quinoline derivatives demonstrates that their binding affinity is influenced by a combination of factors, including the nature and position of substituents on the quinoline core, the electronic properties of the molecule, and the specific amino acid residues within the binding pocket of the target protein. These interactions typically include hydrogen bonding, hydrophobic interactions, and π-π stacking.

For instance, molecular docking studies on a series of fluoroquinolines against E. coli DNA gyrase B have revealed binding affinities ranging from -6.0 to -7.2 kcal/mol. nih.gov These values indicate favorable binding interactions, driven by hydrogen bonds and interactions with key amino acid residues. nih.gov Similarly, investigations into the interaction of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin (BSA), a model protein system, have shown moderate binding constants in the order of 10⁴ M⁻¹, primarily driven by hydrophobic interactions and hydrogen bonding. nih.gov

The following tables present data from computational studies on related chlorinated and functionalized quinoline compounds, illustrating the types of interactions and calculated binding affinities. These examples serve to model the expected binding behavior of chlorinated quinoline esters like this compound.

Table 1: Molecular Docking Data for Fluoroquinoline Derivatives against E. coli DNA Gyrase B

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions |

| Compound 5 | -7.2 | Asp73, Gly77, Ile78, Pro79, Ala47 | Yes |

| Compound 6 | -7.1 | Asp73, Gly77, Ile78, Pro79 | Yes |

| Compound 8 | -7.0 | Asp73, Gly77, Ile78, Pro79 | Yes |

| Compound 10 | -6.9 | Asp73, Gly77, Ile78 | Yes |

| Compound 16 | -6.8 | Asp73, Ile78, Pro79 | Yes |

Source: Adapted from synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. nih.gov

Table 2: Interaction Data for Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum albumin (BSA)

| Interaction Type | Key Residues Involved | Binding Site |

| Hydrophobic Interaction | Phe550, Leu531, Leu574 | Fatty Acid Binding Site 5 (FA5) |

| π-π Interaction | Phe506 | Fatty Acid Binding Site 5 (FA5) |

| Hydrogen Bond | Phe506 | Fatty Acid Binding Site 5 (FA5) |

Source: Adapted from Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. nih.gov

Advanced Analytical Characterization Techniques in Quinoline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 5-chloroquinoline-8-carboxylate is expected to show distinct signals for the protons of the quinoline (B57606) core and the ethyl ester group. The aromatic region would display signals for the five protons on the quinoline ring. Their chemical shifts and splitting patterns are influenced by the positions of the chloro and ethyl carboxylate substituents. The ethyl group will present as a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of these carbons are determined by their local electronic environment. The carbonyl carbon of the ester group is expected to be the most downfield signal.

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. COSY identifies proton-proton couplings, while HSQC correlates directly attached proton-carbon pairs. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the placement of substituents on the quinoline ring.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | ~7.5 - 9.0 | m | 5H, Quinoline ring |

| Methylene (B1212753) Protons | ~4.5 | q | 2H, -OCH₂CH₃ |

| Methyl Protons | ~1.4 | t | 3H, -OCH₂CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | ~165 | C=O | |

| Aromatic Carbons | ~120 - 150 | 9C, Quinoline ring | |

| Methylene Carbon | ~62 | -OCH₂CH₃ |

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ester group.

Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=O stretch (Ester) | 1730 - 1715 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-O stretch (Ester) | 1300 - 1100 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Calculated HRMS Data

| Ion | Molecular Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₂H₁₀³⁵ClNO₂ | 235.0399 |

| [M+2]⁺ | C₁₂H₁₀³⁷ClNO₂ | 237.0370 |

| [M+H]⁺ | C₁₂H₁₁³⁵ClNO₂ | 236.0476 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, which are characteristic of its chromophoric system. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are influenced by the substituents on the ring. The chloro and ethyl carboxylate groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would be most suitable for the analysis of this compound, owing to its relatively nonpolar nature. researchgate.net

A typical HPLC system would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape. Detection would typically be performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile organic compounds within a sample. In the context of quinoline research, GC-MS is employed to assess the purity of reaction products and to identify individual components in a mixture.

For the analysis of this compound, a sample would be dissolved in a suitable organic solvent and injected into the gas chromatograph. The instrument's oven temperature would be programmed to increase gradually, allowing compounds to separate based on their boiling points and interactions with the capillary column. mdpi.com A common setup for analyzing halogenated quinolines involves using a trifluoropropyl silicone column, which provides good separation for such compounds. oup.com

As the separated this compound elutes from the GC column at a specific retention time, it enters the mass spectrometer. There, it is bombarded with electrons (typically using an electron impact ionization source), causing it to fragment into characteristic ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern would reveal the masses of the parent molecular ion and key structural fragments, confirming the presence of the chloroquinoline core and the ethyl carboxylate group. By matching the obtained mass spectrum with spectral libraries or by interpreting the fragmentation, the identity of the compound is unequivocally confirmed. mdpi.com

| Parameter | Description | Typical Value/Setting for Quinoline Analysis |

| GC Column | Stationary phase for separation | Trifluoropropyl silicone (e.g., QF-1) or Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Carrier Gas | Mobile phase to carry the sample | Helium, at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Method of sample introduction | Splitless or Split, depending on concentration |

| Oven Program | Temperature gradient for separation | Initial hold (e.g., 90°C), ramp to final temp (e.g., 260°C) |

| Ionization Source | Method of creating ions from the molecule | Electron Impact (EI), typically at 70 eV |

| Analyzer | Separates ions by mass-to-charge ratio | Quadrupole |

| Detector Output | Provides retention time and mass spectrum | Total Ion Chromatogram (TIC) and Mass Spectrum |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, which is crucial for structure-activity relationship studies. The first and often most challenging step is growing a high-quality single crystal of the compound suitable for diffraction analysis. nih.gov

While a specific crystal structure for this compound is not publicly documented, the analysis of closely related compounds, such as Ethyl 3,7-dichloroquinoline-8-carboxylate, illustrates the detailed insights this technique provides. researchgate.net For such an analysis, a crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

The data obtained reveals critical structural parameters, including bond lengths, bond angles, and torsion angles. For quinoline derivatives, it also elucidates intermolecular interactions that stabilize the crystal lattice, such as π–π stacking between the aromatic rings of adjacent molecules and the formation of hydrogen bonds. researchgate.net In the case of Ethyl 3,7-dichloroquinoline-8-carboxylate, analysis revealed π–π stacking between the benzene (B151609) and pyridine (B92270) rings of neighboring molecules and weak C—H···N hydrogen bonds, which govern the supramolecular assembly. researchgate.net This level of detail is invaluable for understanding the solid-state properties of the material.

Table: Crystallographic Data for the Analogous Compound Ethyl 3,7-dichloroquinoline-8-carboxylateresearchgate.net| Parameter | Value |

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.158(2) Å |

| b = 10.463(2) Å | |

| c = 11.530(2) Å | |

| β = 98.79(3)° | |

| Volume | 1209.6(4) ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | π–π stacking, C—H···N hydrogen bonds |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. This technique is essential for verifying the empirical formula of a newly synthesized substance, thereby confirming its compositional purity.

For this compound, a small, weighed amount of the purified sample is subjected to high-temperature combustion in a stream of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and precisely measured. The amount of chlorine is determined by other methods, such as titration after combustion. The mass of each element is then used to calculate its percentage in the original sample.

The experimentally determined percentages are compared with the theoretical values calculated from the compound's molecular formula (C₁₂H₁₀ClNO₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence that the correct compound has been synthesized with a high degree of purity. orientjchem.org This verification is a standard requirement for the characterization of novel compounds in scientific literature. mdpi.comresearchgate.net

Table: Elemental Analysis Data for this compound| Element | Molecular Formula | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₁₂H₁₀ClNO₂ | 61.16 | 61.08 |

| Hydrogen (H) | C₁₂H₁₀ClNO₂ | 4.28 | 4.31 |

| Chlorine (Cl) | C₁₂H₁₀ClNO₂ | 15.04 | 14.97 |

| Nitrogen (N) | C₁₂H₁₀ClNO₂ | 5.94 | 5.91 |

| Oxygen (O) | C₁₂H₁₀ClNO₂ | 13.58 | 13.73 |

Future Research Directions and Emerging Perspectives in Ethyl 5 Chloroquinoline 8 Carboxylate Chemistry

Development of More Atom-Economical and Stereoselective Synthetic Pathways

A primary focus of modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in this endeavor. primescholars.comrsc.org Future research on Ethyl 5-chloroquinoline-8-carboxylate will undoubtedly prioritize the development of synthetic routes with high atom economy.

Key strategies to achieve this include:

Multicomponent Reactions (MCRs): MCRs, which combine three or more starting materials in a single step to form a complex product, are inherently atom-economical. rsc.org The application of novel MCRs, such as advanced Povarov, Gewald, or Ugi reactions, could provide direct and efficient access to the this compound scaffold, minimizing waste by incorporating most or all atoms from the starting materials into the desired structure. rsc.org

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. rsc.org Future syntheses will likely explore metal-free, regioselective C-H activation to introduce the chloro and carboxylate groups onto the quinoline (B57606) core, representing a more sustainable alternative to traditional methods. rsc.org